molecular formula C12H12FNO2 B3045506 Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate CAS No. 108797-28-0

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B3045506
CAS No.: 108797-28-0
M. Wt: 221.23 g/mol
InChI Key: QIZYMGRKSHRZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Esterification: The 5-fluoroindole undergoes esterification with ethyl chloroformate to form the desired ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Derivatives with different substituents at the 5th position.

    Reduction: Ethyl 5-fluoro-1-methyl-1H-indole-2-methanol.

    Oxidation: Various oxidized indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of a fluorine atom at the 5th position imparts unique chemical and biological properties.
  • The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-fluoro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYMGRKSHRZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444747
Record name Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108797-28-0
Record name Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of Preparation 1(a), except substituting ethyl 5-fluoro-indole-2-carboxylate for the ethyl-indole-2-carboxylate, the title compound (3.3 g, 100%) was prepared as a white solid: MS (ES) m/e 222 (M+H)+.
[Compound]
Name
1(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Reactant of Route 4
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.